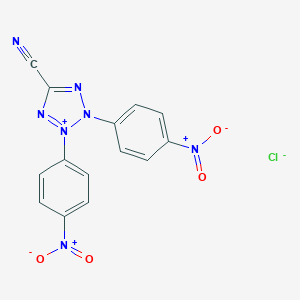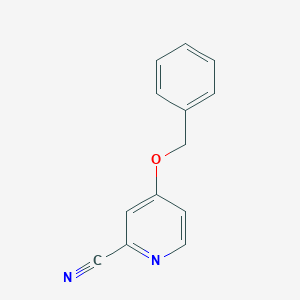
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl (or TPC-TFMB) is a synthetic compound that has been studied for its potential applications in scientific research. It is an organofluorine compound and is composed of two aromatic rings connected by a propylcyclohexyl linker. TPC-TFMB has been studied for its ability to serve as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl can be achieved via a multi-step synthetic route involving the coupling of a trifluoromethylated biphenyl with a trans-4-propylcyclohexyl halide.
Starting Materials
4-bromo-1-trifluoromethylbenzene, trans-4-propylcyclohexylmagnesium bromide, copper(I) iodide, tri-tert-butylphosphine, 1,2-dibromoethane
Reaction
Preparation of trans-4-propylcyclohexylmagnesium bromide via Grignard reaction with trans-4-propylcyclohexyl halide and magnesium metal, Preparation of 4-bromo-1-trifluoromethylbenzene via bromination of 1-trifluoromethylbenzene with N-bromosuccinimide (NBS), Preparation of the biphenyl coupling partner via Suzuki-Miyaura coupling of 4-bromo-1-trifluoromethylbenzene with phenylboronic acid using palladium catalyst, Coupling of the trifluoromethylated biphenyl with trans-4-propylcyclohexylmagnesium bromide using copper(I) iodide and tri-tert-butylphosphine as ligands to yield the desired product, Reduction of the ketone intermediate to the alcohol using sodium borohydride, Protection of the alcohol as the corresponding ether using 1,2-dibromoethane
Applications De Recherche Scientifique
TPC-TFMB has been studied for its potential applications in scientific research. It has been found to be a useful receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been studied for its ability to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Mécanisme D'action
TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Effets Biochimiques Et Physiologiques
TPC-TFMB has been found to have various biochemical and physiological effects. It has been found to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, TPC-TFMB has been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. It has also been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
TPC-TFMB has several advantages and limitations for lab experiments. One advantage of TPC-TFMB is that it can be synthesized in high yields using a variety of methods. Additionally, TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. This could be beneficial for various research applications. However, one limitation of TPC-TFMB is that it is a synthetic compound and can have unpredictable effects in the body. Therefore, it is important to exercise caution when using TPC-TFMB in laboratory experiments.
Orientations Futures
There are several potential future directions for research involving TPC-TFMB. One potential direction is to further study the compound’s ability to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of TPC-TFMB, including its ability to bind to and activate certain receptors in the body and its ability to inhibit the activity of certain enzymes. Additionally, further research could be conducted to explore the potential side effects of TPC-TFMB. Finally, further research could be conducted to explore the potential uses of TPC-TFMB in other fields, such as materials science and nanotechnology.
Propriétés
IUPAC Name |
1-(4-propylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(23,24)25/h8-17H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAQVTQQTINORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

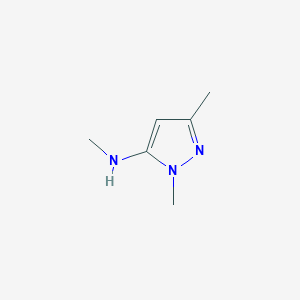
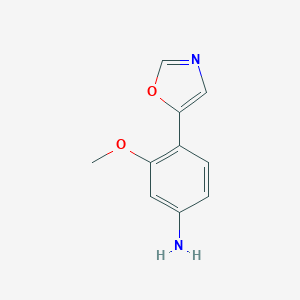
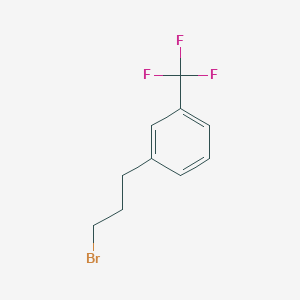
![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)

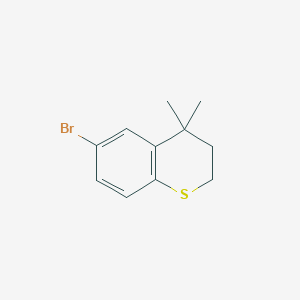
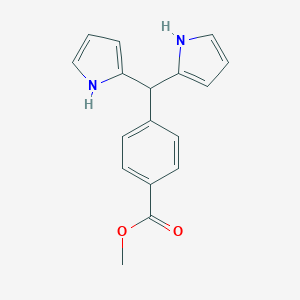
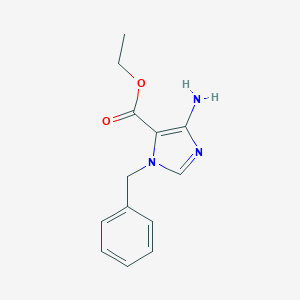
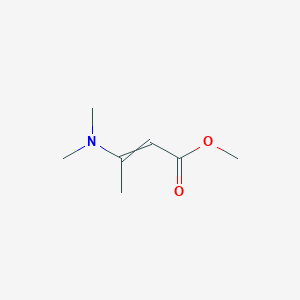
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

